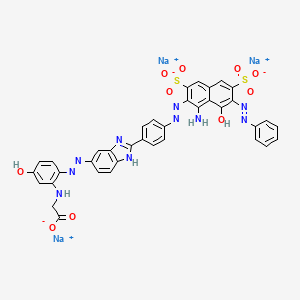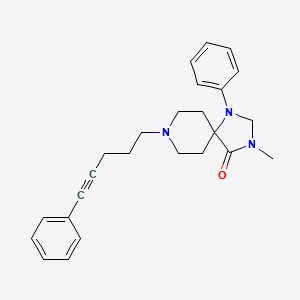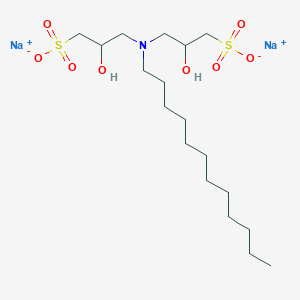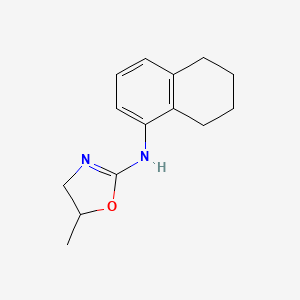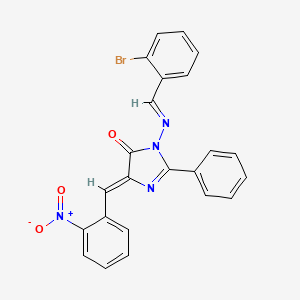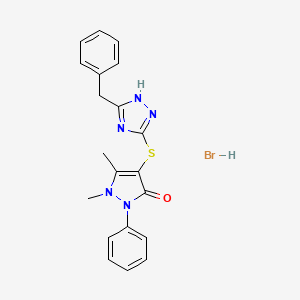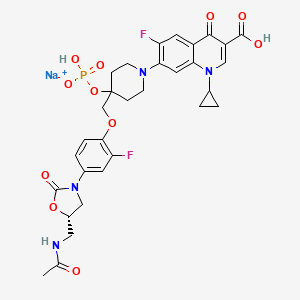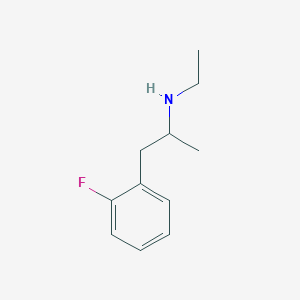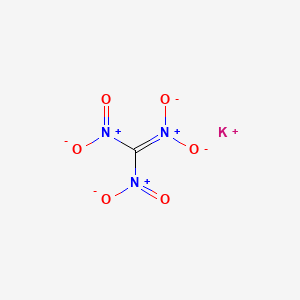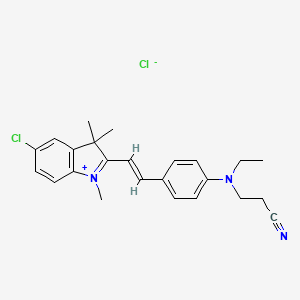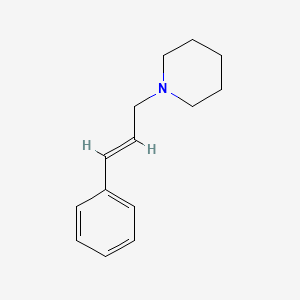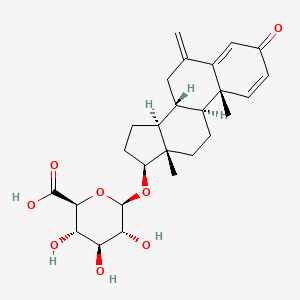
exemestane-17-O-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exemestane-17-O-glucuronide is a metabolite of exemestane, a steroidal aromatase inhibitor used primarily in the treatment of estrogen receptor-positive breast cancer in postmenopausal women . This compound is formed through the glucuronidation of 17β-hydroxyexemestane, which is an active metabolite of exemestane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of exemestane-17-O-glucuronide involves the enzymatic glucuronidation of 17β-hydroxyexemestane. This process typically employs uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT2B17, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group at the 17th position of 17β-hydroxyexemestane .
Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The process involves the use of recombinant UGT enzymes expressed in suitable host cells, such as Escherichia coli or yeast, to facilitate the glucuronidation reaction. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Exemestane-17-O-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of 17β-hydroxyexemestane .
Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C .
Major Products Formed: The major product formed from the glucuronidation of 17β-hydroxyexemestane is this compound .
Wissenschaftliche Forschungsanwendungen
Exemestane-17-O-glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and pharmacodynamics. It is used to study the metabolism and excretion of exemestane in humans . Additionally, it serves as a biomarker for monitoring the efficacy and safety of exemestane therapy in breast cancer patients . The compound is also utilized in the development of analytical methods for the quantification of exemestane and its metabolites in biological samples .
Wirkmechanismus
Exemestane-17-O-glucuronide itself does not exhibit significant pharmacological activity. Instead, it is an inactive metabolite formed from the active 17β-hydroxyexemestane. The parent compound, exemestane, exerts its effects by irreversibly binding to and inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens . This inhibition reduces estrogen levels in the body, thereby slowing the growth of estrogen receptor-positive breast cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 17β-Hydroxyexemestane
- Exemestane
- 6-Methylcysteinylandrosta-1,4-diene-3,17-dione
- 6-Methylcysteinylandrosta-1,4-diene-17β-hydroxy-3-one
Uniqueness: Exemestane-17-O-glucuronide is unique in that it is a major inactive metabolite of exemestane, formed through glucuronidation. Unlike its parent compound and other metabolites, this compound does not contribute to the pharmacological activity of exemestane but serves as an important marker for studying the drug’s metabolism and excretion .
Eigenschaften
CAS-Nummer |
2268001-09-6 |
|---|---|
Molekularformel |
C26H34O8 |
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H34O8/c1-12-10-14-15-4-5-18(33-24-21(30)19(28)20(29)22(34-24)23(31)32)26(15,3)9-7-16(14)25(2)8-6-13(27)11-17(12)25/h6,8,11,14-16,18-22,24,28-30H,1,4-5,7,9-10H2,2-3H3,(H,31,32)/t14-,15-,16-,18-,19-,20-,21+,22-,24+,25+,26-/m0/s1 |
InChI-Schlüssel |
XCZFLDRSNZFAQL-VPHACUKXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CC(=C)C5=CC(=O)C=C[C@]35C |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CC(=C)C5=CC(=O)C=CC35C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


